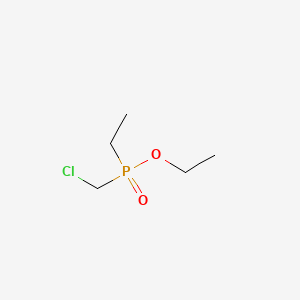
Ethyl (chloromethylethyl phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (chloromethylethyl phosphinate) is an organophosphorus compound that belongs to the class of phosphinates Phosphinates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two organic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (chloromethylethyl phosphinate) typically involves the reaction of ethyl phosphinate with chloromethyl ethyl ether under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl (chloromethylethyl phosphinate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinate oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphinate oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (chloromethylethyl phosphinate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of prodrugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl (chloromethylethyl phosphinate) involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The phosphinate group can also participate in various biochemical pathways, influencing cellular processes and metabolic reactions .
Vergleich Mit ähnlichen Verbindungen
- Ethyl phosphinate
- Methyl phosphinate
- Phenyl phosphinate
Comparison: Ethyl (chloromethylethyl phosphinate) is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. Compared to ethyl phosphinate and methyl phosphinate, it has a higher reactivity in substitution reactions due to the presence of the chloromethyl group. Phenyl phosphinate, on the other hand, has different electronic properties due to the aromatic ring, making it less reactive in certain reactions .
Eigenschaften
CAS-Nummer |
24327-58-0 |
|---|---|
Molekularformel |
C5H12ClO2P |
Molekulargewicht |
170.57 g/mol |
IUPAC-Name |
1-[chloromethyl(ethyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C5H12ClO2P/c1-3-8-9(7,4-2)5-6/h3-5H2,1-2H3 |
InChI-Schlüssel |
GUIXKMXXWADAJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


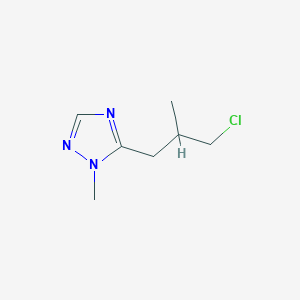
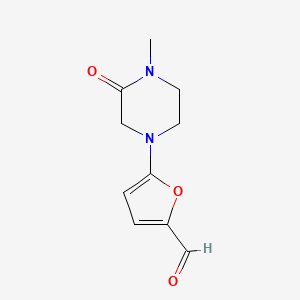
![5-{3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13199981.png)
![2-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrrole](/img/structure/B13199989.png)

![1-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13199993.png)
![1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde](/img/structure/B13200003.png)
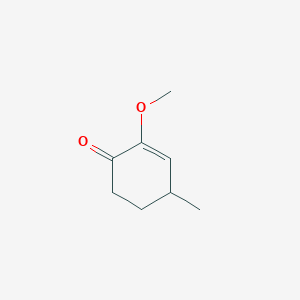
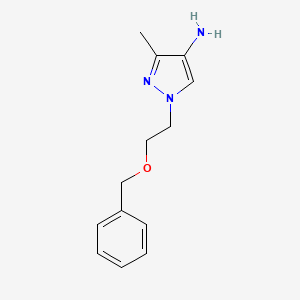
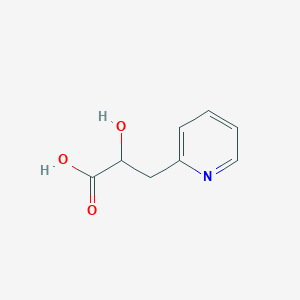
![2-[(2-Cyanophenyl)methoxy]acetic acid](/img/structure/B13200031.png)
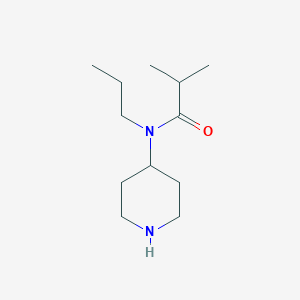
![4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole](/img/structure/B13200036.png)
![1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13200050.png)
